
Benzene water
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Overview
Description
Benzene (C₆H₆) is a nonpolar aromatic hydrocarbon with a planar hexagonal ring structure. While benzene is often described as "immiscible" with water, trace amounts can dissolve under specific conditions. For instance, at 20°C, its solubility ranges between 1,790 mg/L (older studies) and 1.8 g/L, though newer analyses suggest lower values (e.g., ~0.6–1.8 g/L depending on temperature) . This discrepancy arises from methodological differences and temperature effects. Benzene’s solubility increases with temperature but exhibits a minimum near 22°C . Its behavior in water is critical for environmental and industrial applications, particularly in contamination scenarios and extraction processes.
Scientific Research Applications
Environmental Applications
Contamination Studies
Benzene is a known environmental contaminant, particularly in groundwater and drinking water sources. Research has focused on the diffusion and partitioning behavior of benzene in contaminated water to understand its environmental impact better. For example, a study provided diffusion and partitioning data for benzene in various polyethylene pipes, highlighting the polymer/water partition coefficient which is crucial for assessing contamination levels in drinking water systems .
Water Treatment Solutions
Recent advancements have been made in the treatment of benzene-contaminated water. A study conducted by Scientific Sanitation Solutions demonstrated the effectiveness of flocculants in reducing benzene levels from 570 µg/l to below 2 µg/l, achieving a remarkable 99.65% reduction . This innovative approach not only addresses benzene contamination but also provides a model for treating other volatile organic compounds.
Chemical Research
Benzene-Water Interactions
Research into the interactions between solid benzene and water has revealed significant insights into intermolecular forces. Studies using vacuum ultraviolet spectroscopy have shown evidence of non-wetting behavior and hydrogen-bonding-like interactions between benzene and water molecules . These findings have implications for understanding photochemical processes in astrochemical environments and may inform future research on similar compounds.
Synthetic Chemistry
Benzene is widely used as a precursor in synthetic chemistry. Its ability to form various derivatives makes it essential for producing chemicals such as ethylbenzene, which is a precursor to styrene used in plastics . The unique properties of benzene water can facilitate reactions that require specific solvent conditions or concentrations.
Industrial Applications
Solvent Use
Benzene is commonly employed as a solvent in numerous industrial processes due to its effective solvating properties. It is utilized in the production of plastics, synthetic fibers, rubber, dyes, resins, detergents, and drugs . The use of this compound can enhance the solubility of certain compounds during manufacturing processes.
Fuel Additive
Due to its high octane number, benzene has been used as an additive in gasoline to improve combustion efficiency . The formulation of this compound could potentially be explored as a novel fuel additive or component in fuel formulations.
Health Implications
While benzene has numerous applications, it is essential to consider the health risks associated with exposure. Benzene is classified as a carcinogen, with potential health effects including headaches, dizziness, and long-term effects such as leukemia . Therefore, understanding the behavior of benzene in aqueous solutions is critical for developing safe handling practices and regulatory measures.
Summary Table: Key Applications of this compound
Chemical Reactions Analysis
Oxidation in Supercritical Water
Benzene undergoes oxidative degradation in supercritical water (SCW) at temperatures exceeding 400°C and pressures >221 bar. Key findings include:
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Primary Products : CO₂ dominates carbon products (60–80% yield) under stoichiometric oxygen conditions . Minor products include CO, C₂H₂, and phenol .
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Kinetics :
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Benzene conversion accelerates with higher oxygen ratios (e.g., 50% conversion at 813 K, 246 bar, 7 s residence time) .
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Rate-determining steps involve hydroxyl radical (·OH) attack on benzene, forming phenyl radicals (C₆H₅·) .
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Subsequent reactions of phenylperoxy radicals (C₆H₅OO·) include decomposition to cyclopentadienyl (C₅H₅·) + CO₂ or p-benzoquinone (C₆H₄O₂) .
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Table 1: Benzene SCWO Products (813 K, 246 bar)
Product | Yield (% Carbon) | Conditions |
---|---|---|
CO₂ | 70–85 | Excess O₂, 7 s |
CO | 10–15 | Excess O₂, 7 s |
C₂H₂ | 3–5 | Excess O₂, 7 s |
Environmental Degradation Pathways
Benzene interacts with water in natural systems through:
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Volatilization : Half-life of ~2.7 hours in a model river (1 m depth, 3 m/s wind) .
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Biodegradation :
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Photodegradation : Half-life of 17 days via ·OH radical attack in sunlight .
Solubility and Phase Behavior
Benzene’s limited water solubility governs its environmental partitioning:
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Henry’s Law Constant : 570 Pa·m³/mol (20–25°C), indicating moderate volatility .
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High-Temperature Behavior :
Table 2: Benzene-Water Solubility Data
Temperature (°C) | Solubility (mg/L) | Source |
---|---|---|
25 | 1,650–1,740 | |
26 | 1,731 |
Molecular Interactions and Clustering
Computational studies reveal:
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Hydrogen Bonding : Water forms weak hydrogen bonds (binding energy: −2.9 to −3.9 kcal/mol) with benzene’s π-electrons .
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Cluster Stability :
Industrial and Biological Implications
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting benzene in aqueous samples, and how do their detection limits compare?
- Answer : Benzene in water is commonly quantified using gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS). For example:
- GC/FID (detection limit: 7.2 μg/L) involves permeation through silicone polycarbonate membranes .
- GC/MS (EPA Method 624) achieves a lower detection limit of 4.4 μg/L via purge-and-trap thermal desorption .
- GC/IDMS (EPA Method 1624) uses isotopic labeling for improved accuracy but has a higher detection limit (10 μg/L) .
- Selection depends on required sensitivity, matrix complexity (e.g., wastewater vs. drinking water), and regulatory compliance.
Q. How do temperature and pressure influence benzene-water mutual solubility?
- Answer : Mutual solubility increases with temperature. For instance, benzene solubility in water rises from ~1.8 g/kg at 303 K to ~3.5 g/kg at 373 K . Pressure near the three-phase curve (within 1 bar) minimally affects solubility in this range. Experimental setups like continuous-flow liquid-liquid equilibrium cells are critical for precise measurements, reducing sampling errors to <6% .
Q. What are the key steps in preparing benzene-contaminated water samples for toxicity studies?
- Answer : Benzene solutions are typically prepared by mixing with solvents like 2-propanol (1:10 ratio) and diluting in distilled water to achieve desired concentrations (e.g., 1 mL/kg body weight for in vivo studies). Homogeneity and stability must be validated via GC analysis .
Advanced Research Questions
Q. How can conflicting solubility data for benzene-water systems be resolved?
- Answer : Discrepancies often arise from sampling errors due to low mutual solubilities. A continuous-flow equilibrium apparatus minimizes phase separation issues and ensures equilibrium conditions. For example, Chen and Wagner (1994) resolved conflicts by correlating data with calorimetric enthalpies of solution, achieving <6% error . Calibration against literature values in overlapping temperature ranges (303–333 K) is also critical .
Q. What experimental design strategies optimize benzene detection in complex aqueous matrices (e.g., industrial effluents)?
- Answer : Fractional factorial designs can isolate variables like matrix type (water vs. precipitate hydrolysis aqueous), temperature (80–140°F), and detector settings. For example:
- Sample temperature and matrix-concentration interactions significantly affect precision in GC/MS setups .
- Standard addition with isotopically labeled benzene (e.g., EPA Method 1624) improves recovery rates (65–141%) in wastewater .
Q. How do adsorption kinetics and isotherm models inform the selection of benzene removal materials?
- Answer : Modified montmorillonite clay functionalized with ionic liquids (e.g., [HMim][Cl]) follows pseudo-second-order kinetics, indicating chemisorption-dominated mechanisms. The Langmuir model predicts a maximum capacity of 588.23 mg/g, highlighting monolayer adsorption efficacy . Key parameters include pH (optimal at 6–7), contact time (equilibrium ~120 min), and adsorbent dose (0.5–2 g/L) .
Q. What are the challenges in bioremediating benzene-contaminated water, and how can they be addressed?
- Answer : Low bioavailability and toxicity to microbial consortia are major hurdles. Pleurotus spp. crude extracts enhance biodegradation via ligninolytic enzymes (e.g., laccase), degrading >80% of benzene in 14 days under aerobic conditions . Biostimulation with mineral solutions (e.g., nitrogen/phosphorus) and ANOVA-guided treatment designs improve process efficiency .
Q. Methodological Considerations
Q. How should researchers validate benzene detection methods for regulatory compliance?
- Answer : Follow EPA protocols (e.g., Methods 624/1624) for calibration, recovery tests, and inter-laboratory validation. For example:
- Recovery rates must fall within 65–141% for GC/IDMS .
- Use reference materials (e.g., 2 µg/mL benzene in water-dimethyl sulfoxide) to verify accuracy .
Q. What statistical approaches are recommended for analyzing benzene removal experiments?
- Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment efficacies. For adsorption studies, nonlinear regression fits kinetic/isotherm models (e.g., Langmuir, Freundlich) . Replicated factorial designs (e.g., 2⁴⁻¹ fractional factorial) identify significant variables (e.g., temperature, matrix type) .
Q. Data Interpretation and Reporting
Q. How should contradictory solubility or adsorption data be reported in publications?
- Answer : Disclose methodological details (e.g., equilibrium time, sampling technique) and compare results with literature values. For solubility conflicts, provide enthalpy correlations (e.g., ΔH for benzene dissolution in water = 10–12 kJ/mol) . In adsorption studies, report R² values for model fits and raw data in supplementary materials .
Comparison with Similar Compounds
Comparison with Similar Compounds: BTEX Group
Benzene is part of the BTEX group (benzene, toluene, ethylbenzene, xylene), which share structural similarities but differ in solubility, volatility, and environmental persistence. Key comparative data are summarized below:
Key Findings:
Solubility : Benzene is the most water-soluble BTEX compound due to its smaller molecular size and lower hydrophobicity. Ethylbenzene and xylenes are less soluble, favoring adsorption onto organic particles .
Environmental Partitioning : In groundwater, benzene and toluene partition preferentially into the aqueous phase (Cw > Cs > Ca), while ethylbenzene and xylenes concentrate in the solid phase (Cs > Cw > Ca) due to higher KOW values .
Volatilization : Benzene’s lower molecular weight (78 g/mol) enables faster volatilization compared to heavier BTEX compounds .
Structural and Spectroscopic Insights
- Cluster Formation: Infrared spectroscopy reveals benzene forms surface-bound clusters with water (C₆H₆-(H₂O)ₙ). For n = 1–5, benzene resides on the surface of cyclic water clusters. Larger clusters (n ≥ 6) adopt noncyclic structures, altering O–H stretching patterns .
- Spectroscopic Techniques : VUV spectroscopy is preferred over IR for studying benzene-water interactions due to benzene’s higher electronic absorption cross-section (10× stronger than water) .
Environmental Behavior and Extraction
- Adsorption in Environmental Matrices: Benzene adsorption onto CNTs@PhSO₃H nanocomposites is pH-dependent, with optimal extraction efficiency at pH 5.5–7.5 .
- Thermodynamic Equilibrium : Benzene distributes between liquid and gas phases in environmental systems, influenced by adsorption on solids and liquid-vapor equilibrium .
- Fire Contamination : Post-fire water samples show benzene concentrations exceeding regulatory limits by orders of magnitude (e.g., 3,000–10,000× higher than drinking water standards), surpassing other BTEX compounds .
Health and Regulatory Considerations
Benzene is a known human carcinogen linked to leukemia and blood disorders. Its high toxicity drives stricter regulatory limits (5 μg/L in drinking water) compared to other BTEX compounds .
Preparation Methods
Fundamental Properties of Benzene-Water Systems
Benzene (C6H6) and water (H2O) exhibit limited miscibility due to benzene’s nonpolar aromatic structure and water’s polar nature. At 25°C, the solubility of benzene in water is approximately 1.8 g/L, while water’s solubility in benzene is negligible (0.05 g/L) . This immiscibility leads to the formation of biphasic systems or emulsions when mechanically agitated. Industrially, benzene-water interactions are relevant in petroleum refining, pharmaceutical synthesis, and wastewater treatment .
Preparation of Benzene-Water Emulsions
Mechanical Emulsification
Oil-in-water (o/w) emulsions are prepared using high-shear mixing devices such as magnetic stirrers or homogenizers. In a typical procedure, benzene is dispersed into water at a phase ratio of 1:4 (v/v), with agitation speeds exceeding 1,000 rpm to achieve droplet sizes of 10–50 μm . Stabilizers like surfactants are often omitted in studies focusing on demulsification mechanisms, allowing researchers to isolate the effects of external fields or chemical agents .
Table 1: Emulsion Preparation Parameters
Parameter | Value/Range |
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Phase Ratio (Benzene:Water) | 1:4 (v/v) |
Agitation Speed | 1,000–2,500 rpm |
Droplet Size | 10–50 μm |
Stabilizers | None (for model systems) |
Separation Techniques for Benzene-Water Systems
Electric Field-Induced Demulsification
Applying a non-uniform alternating current (AC) electric field induces rapid coalescence of benzene droplets in o/w emulsions. The electric field (1–5 kV/cm) redistributes surface charges on benzene droplets, reducing the energy barrier for coalescence. At 3 kV/cm, 92% benzene separation is achieved within 30 seconds . This method is energy-efficient compared to thermal processes and avoids chemical contamination .
Mechanism:
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Charge Induction : Benzene droplets acquire negative charges via contact with water.
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Electrostatic Attraction : Oppositely charged droplets migrate and collide.
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Coalescence : Droplets merge, forming larger entities that separate via buoyancy .
Crystallization-Based Azeotrope Separation
Chlorinated boronic ester adducts enable quantitative benzene separation from azeotropic mixtures (e.g., benzene/acetonitrile/methanol). The adduct’s crystalline lattice confines benzene via [π⋯π] and [C−H\cdotsO] interactions, achieving >99% purity in a single crystallization step . This method reduces energy consumption by 40% compared to distillation .
Table 2: Performance of Crystallization Method
Parameter | Value |
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Azeotropic Composition | 1:1:1 (v/v) |
Crystallization Time | 2–4 hours |
Benzene Purity | >99% |
Energy Savings | 40% vs. distillation |
Industrial Context and Scalability
Catalytic Dehydrogenation Byproducts
In ethylbenzene dehydrogenation plants, benzene-water mixtures form as side streams. These are treated via multistage separation:
Properties
CAS No. |
50412-08-3 |
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Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
benzene;hydrate |
InChI |
InChI=1S/C6H6.H2O/c1-2-4-6-5-3-1;/h1-6H;1H2 |
InChI Key |
VEFXTGTZJOWDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.O |
Origin of Product |
United States |
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